molecular formula C8H16FNOS B13250028 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol

Cat. No.: B13250028
M. Wt: 193.28 g/mol
InChI Key: OVEHKQSKLHZBJN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol is a fluorinated secondary alcohol featuring a thiomorpholine ring substituted with a methyl group at the 3-position. The compound’s structure combines a propan-2-ol backbone with a fluorine atom at position 1 and a 3-methylthiomorpholin-4-yl group at position 2. Thiomorpholine derivatives are known for their sulfur-containing heterocyclic structure, which influences electronic properties and metabolic stability compared to oxygenated morpholine analogs . The fluorine atom enhances lipophilicity and may improve bioavailability or binding interactions in biological systems .

Properties

Molecular Formula

C8H16FNOS

Molecular Weight

193.28 g/mol

IUPAC Name

1-fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol

InChI

InChI=1S/C8H16FNOS/c1-7-6-12-3-2-10(7)5-8(11)4-9/h7-8,11H,2-6H2,1H3

InChI Key

OVEHKQSKLHZBJN-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1CC(CF)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Propan-2-ol Backbones

Several compounds in the evidence share the propan-2-ol scaffold but differ in substituents:

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the thiomorpholine group with a thiophene ring and introduces a methylamino group. The absence of fluorine and sulfur in the heterocycle reduces electronegativity and alters metabolic pathways compared to the target compound .
  • (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Features an indole-ether linkage and methoxy groups. The lack of a fluorine atom and thiomorpholine ring likely reduces its lipophilicity and sulfur-mediated interactions .
Table 1: Structural Comparison of Propan-2-ol Derivatives
Compound Substituents at Position 1 Substituents at Position 3 Key Functional Groups
Target Compound Fluorine 3-Methylthiomorpholin-4-yl -OH, -S- in ring, -F
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol None Thiophen-2-yl + methylamino -OH, -NHCH3, thiophene
Compound 10 () Methoxy-indolyloxy 2-(2-Methoxyphenoxy)ethylamino -OH, ether, methoxy

Thiomorpholine vs. Morpholine Derivatives

For example:

  • 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol (): Contains a thiomorpholine-like thiazole ring but with hexafluoropropanol. The fluorine-rich structure enhances stability but may reduce solubility compared to the target compound .
Table 2: Heterocyclic Ring Impact on Properties
Compound Heterocycle Type Key Atoms in Ring Expected Metabolic Stability
Target Compound Thiomorpholine S, N Moderate (S-resistance to oxidation)
Morpholine-based analogs (e.g., ) Morpholine O, N Lower (O susceptible to oxidation)
Thiazole derivatives () Thiazole S, N High (aromatic stabilization)

Fluorinated Alcohols in Drug Design

Fluorination at position 1 in the target compound parallels strategies seen in:

  • 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (): Fluorine atoms enhance binding to hydrophobic pockets in enzymes or receptors. However, the chromenone core in this compound introduces rigidity absent in the target molecule .

Biological Activity

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol (CAS No. 1850322-27-8) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₆FNOS
  • Molecular Weight : 193.28 g/mol
  • Structural Characteristics : The compound features a fluorine atom and a morpholine ring, which are significant for its biological activity.

Pharmacological Effects

This compound has been evaluated for various pharmacological effects:

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Morpholine derivatives often act as enzyme inhibitors, which may contribute to their antimicrobial and anticancer effects.
  • Membrane Interaction : The lipophilic nature of the fluorinated group may facilitate interactions with cellular membranes, potentially disrupting membrane integrity or function.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of morpholine derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the fluorine atom in enhancing antimicrobial potency .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that morpholine-based compounds can exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1850322-27-8193.28 g/molAntimicrobial, Cytotoxic
1-Fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol1866778-77-9193.28 g/molAntimicrobial
2-(Fluoromethyl)-morpholineN/AN/AAnticancer

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